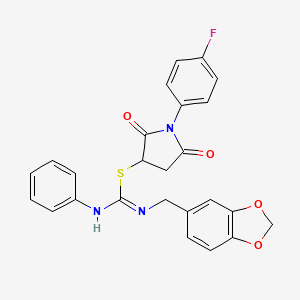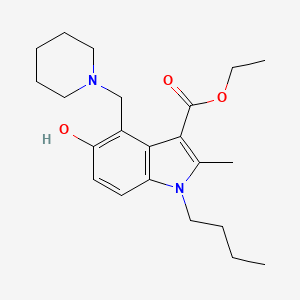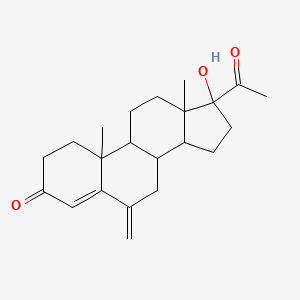![molecular formula C17H12BrNOS B5204260 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)
4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BRQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways. In cancer cells, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Inflammation-related studies have suggested that 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one may inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. In neurological research, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer cells, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the PI3K/Akt/mTOR pathway. In inflammation-related studies, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have neuroprotective effects and activate the Nrf2/ARE pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for further investigation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is the development of 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one-based therapies for cancer, inflammation, and neurological disorders. Another area of interest is the elucidation of its mechanism of action, which could lead to the optimization of its therapeutic potential. Additionally, further studies are needed to investigate the safety and toxicity of 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in vivo.
Synthesemethoden
The synthesis of 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves a series of chemical reactions, starting with the condensation of 5-bromo-2-thiophenecarboxaldehyde with 2-nitrobenzaldehyde. This is followed by a reduction step using sodium borohydride to yield the intermediate compound. Finally, the intermediate is cyclized using acetic anhydride and sulfuric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation-related studies have demonstrated that 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological research, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(5-bromothiophen-2-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNOS/c18-15-8-7-14(21-15)13-9-16(20)19-17-11-4-2-1-3-10(11)5-6-12(13)17/h1-8,13H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGBKZGEVCTBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromothiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)

![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)

![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)

![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
